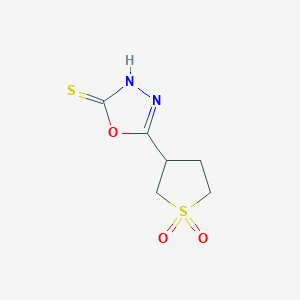
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol, abbreviated as 5-(1,1-DTOT)-1,3,4-oxadiazole-2-thiol, is an organic molecule that has been studied extensively due to its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and its synthesis method and mechanism of action are relatively simple.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol and its derivatives have been reported to possess significant corrosion inhibition properties. A study by Ammal, Prajila, and Joseph (2018) revealed that these compounds exhibit protective layer formation on mild steel surfaces in sulfuric acid, indicating their potential as corrosion inhibitors. The compounds' adsorption characteristics, described by Langmuir adsorption isotherm, suggest a mixed physisorption and chemisorption mechanism (Ammal et al., 2018).
Antibacterial and Antifungal Activity
Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives, including 5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol, and their evaluation for antimicrobial activities. Avagyan et al. (2020) assessed the antibacterial activity of new oxadiazolylbenzodioxane derivatives, indicating their potential in combating bacterial infections (Avagyan et al., 2020). Additionally, research by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted their antimicrobial and hemolytic activities, with some showing promising results against selected microbial species (Gul et al., 2017).
Antioxidant Properties
The compound and its derivatives have also shown significant antioxidant properties. A study by Mohana and Kumar (2013) on 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated notable radical scavenging potential, suggesting its use in combating oxidative stress (Mohana & Kumar, 2013).
Anticancer Activity
There is evidence suggesting the potential of 1,3,4-oxadiazole derivatives in cancer treatment. Gudipati et al. (2011) synthesized 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives and evaluated their anticancer activity against HeLa cancer cell lines, showing dose-dependent growth inhibition (Gudipati, Anreddy, & Manda, 2011).
Propiedades
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S2/c9-13(10)2-1-4(3-13)5-7-8-6(12)11-5/h4H,1-3H2,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADEPCKDGPHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C2=NNC(=S)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dioxidotetrahydrothien-3-yl)-1,3,4-oxadiazole-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
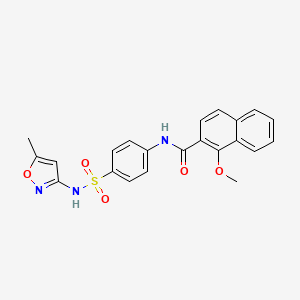
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
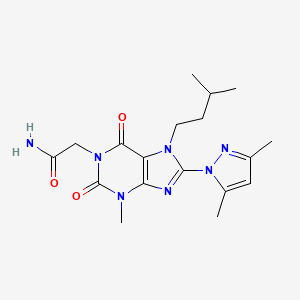
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
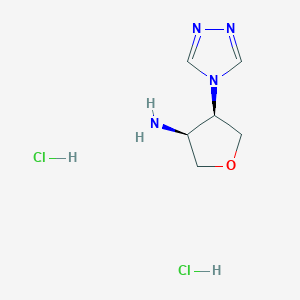
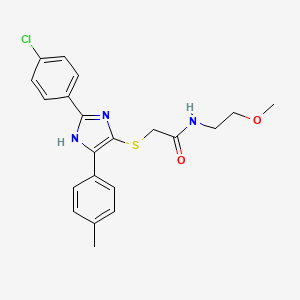
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
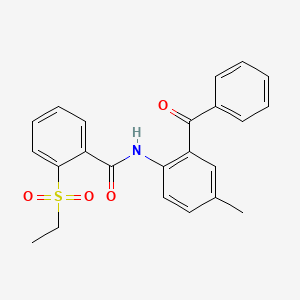
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)